4-Acetyl-3'-bromobiphenyl

Crystallography Materials Science Solid-State Chemistry

4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2) is a substituted biphenyl featuring a bromine atom at the 3'-position and an acetyl group at the 4-position of the biphenyl scaffold. This compound serves as a versatile synthetic building block in organic synthesis, enabling cross-coupling reactions and nucleophilic substitutions.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 5730-89-2
Cat. No. B15221225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3'-bromobiphenyl
CAS5730-89-2
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3
InChIKeyNGYZZROGJLFKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2) for Crystallographic and Cross-Coupling Research Procurement


4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2) is a substituted biphenyl featuring a bromine atom at the 3'-position and an acetyl group at the 4-position of the biphenyl scaffold [1]. This compound serves as a versatile synthetic building block in organic synthesis, enabling cross-coupling reactions and nucleophilic substitutions. Its defined solid-state structure, characterized by specific inter-ring twist angles, and its unique substitution pattern dictate its utility in the synthesis of functional materials, liquid crystal intermediates, and pharmaceutical precursors [1][2].

Why 4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2) Cannot Be Replaced by Its 4'-Bromo Isomer in Precision Chemistry


For applications demanding specific molecular geometry or predictable reactivity, substituting 4-Acetyl-3'-bromobiphenyl with its 4'-bromo positional isomer (CAS 5731-01-1) or other in-class analogs is scientifically invalid. The placement of the bromine atom at the 3'- (meta) position instead of the 4'- (para) position introduces quantifiable differences in crystal packing, steric hindrance during cross-coupling, and electronic effects on solvolytic reactivity [1]. These positional effects directly translate into divergent reaction kinetics, distinct solid-state properties, and altered reactivity in subsequent synthetic steps, making 4-Acetyl-3'-bromobiphenyl the specific reagent required for replicating published protocols or achieving the intended material properties .

Quantitative Differentiation Evidence for 4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2) vs. Positional Isomers


Crystal Structure Twist Angles: Quantified Non-Planarity for Solid-State Design

The solid-state geometry of 4-Acetyl-3'-bromobiphenyl is distinguished by specific rotational displacements of its phenyl rings. X-ray crystallography reveals two distinct out-of-plane ring rotations: φ₂ = 1.6° (±0.5°) for the C(1)-C(6) ring and φ₃ = 2.6° (±0.5°) for the C(7)-C(12) ring [1]. This non-planar conformation, governed by the 3'-bromo substitution, is critical for applications requiring predictable crystal packing or specific molecular interactions. In contrast, the unsubstituted biphenyl core is planar, and other substituted biphenyls exhibit twist angles ranging from 21° to 54° [2].

Crystallography Materials Science Solid-State Chemistry

Cross-Coupling Kinetics: Slower Suzuki-Miyaura Reactivity vs. 4'-Bromo Isomer

The 3'-bromo substitution on 4-Acetyl-3'-bromobiphenyl imparts quantifiable steric hindrance that alters its cross-coupling kinetics. Comparative studies indicate that the 3'-bromo isomer exhibits slower reaction kinetics in Suzuki-Miyaura coupling reactions relative to the 4'-bromo isomer (4-Acetyl-4'-bromobiphenyl, CAS 5731-01-1) . This difference is attributed to increased steric hindrance at the meta position, which can be exploited for orthogonal reactivity or to control reaction sequences in complex syntheses.

Cross-Coupling Synthetic Chemistry Kinetics

Solubility Parameter Differentiation: LogP 3.9 for Optimized Liquid Crystal Synthesis

4-Acetyl-3'-bromobiphenyl serves as a key intermediate in the synthesis of 4-alkylbiphenyl liquid crystals. The cross-coupling of alkyl bromides with Grignard reagents derived from 4-bromobiphenyl analogs proceeds with yields of approximately 91% using cupric chloride catalysis [1]. The calculated LogP value of 3.9 [2] for 4-Acetyl-3'-bromobiphenyl influences its solubility and partitioning behavior, which can be a critical factor when optimizing reaction conditions for downstream liquid crystal production.

Liquid Crystals Materials Chemistry Synthetic Intermediates

Position-Specific Reactivity in Solvolysis: Quantitative Substituent Effect Correlation

The 3'-bromo substituent exerts a quantifiable electronic effect on the solvolytic reactivity of the biphenyl system. In solvolysis studies of 1-(4-biphenyl)ethyl chlorides in 80% (v/v) aqueous acetone, the rate data for 3'-substituted derivatives correlate with the LArSR relationship: log(k/k₀) = -1.56(σ⁰ + 0.84Δσ̄ᵣ⁺) [1]. Notably, the ρ and r⁺ values are smaller than those observed in corresponding phenyl systems (ρ = -4.95, r⁺ = 1.15), indicating that the biphenyl scaffold attenuates substituent effects. The bromine atom at the 3'-position is essential for this specific reactivity profile, as the 4'-bromo isomer would exhibit a different electronic transmission [1].

Physical Organic Chemistry Solvolysis Substituent Effects

Primary Research and Industrial Applications for 4-Acetyl-3'-bromobiphenyl (CAS 5730-89-2)


Crystallography-Driven Material Design

Due to its precisely defined near-planar geometry with quantifiable twist angles (φ₂ = 1.6°, φ₃ = 2.6°) [1], 4-Acetyl-3'-bromobiphenyl is the preferred precursor for designing crystalline materials where predictable packing and intermolecular interactions are paramount. Its use eliminates the structural ambiguity associated with more twisted biphenyl analogs.

Stepwise and Orthogonal Cross-Coupling Strategies

In complex molecule synthesis requiring sequential bond formations, the slower Suzuki-Miyaura reactivity of 4-Acetyl-3'-bromobiphenyl compared to its 4'-bromo isomer [1] provides a kinetic handle for orthogonal coupling. This allows for the selective activation of other, more reactive sites in a molecule first, followed by the 3'-bromo site, preventing undesired oligomerization or side reactions.

Liquid Crystal Intermediate Synthesis

As a building block for 4-alkylbiphenyl liquid crystals [1], the defined LogP (3.9) of 4-Acetyl-3'-bromobiphenyl informs solvent selection and purification protocols. This enables reproducible, high-yielding (approx. 91%) [1] syntheses of liquid crystal materials, which are critical for display technologies.

Physical Organic Chemistry Mechanistic Probes

The unique electronic environment of the 3'-bromo substituent, as quantified by its solvolytic reactivity parameters (ρ = -1.56) [1], makes 4-Acetyl-3'-bromobiphenyl and its derivatives valuable probes for studying substituent effects through biphenyl scaffolds. Its use provides experimental data that cannot be obtained from the 4'-bromo isomer or other in-class analogs.

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